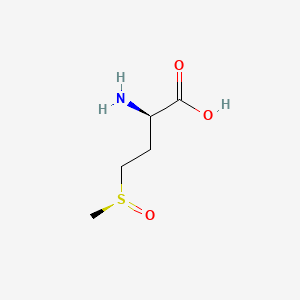

D-methionine (S)-S-oxide

Description

Structure

3D Structure

Properties

CAS No. |

50896-98-5 |

|---|---|

Molecular Formula |

C5H11NO3S |

Molecular Weight |

165.21 g/mol |

IUPAC Name |

(2R)-2-amino-4-[(S)-methylsulfinyl]butanoic acid |

InChI |

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10+/m1/s1 |

InChI Key |

QEFRNWWLZKMPFJ-KNODYTOMSA-N |

Isomeric SMILES |

C[S@](=O)CC[C@H](C(=O)O)N |

Canonical SMILES |

CS(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of D-Methionine (S)-S-Oxide Stereochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of the essential amino acid methionine to methionine sulfoxide (MetO) is a critical post-translational modification with profound implications for cellular function, aging, and disease. This process generates two diastereomers, methionine-(S)-sulfoxide (Met-S-SO) and methionine-(R)-sulfoxide (Met-R-SO), at the chiral sulfur center. The biological consequences of this oxidation are intricately linked to the stereochemistry of the resulting sulfoxide. Eukaryotic organisms have evolved a sophisticated enzymatic defense system, the methionine sulfoxide reductases (Msrs), which stereospecifically reduce these oxidized forms back to methionine. This technical guide provides an in-depth exploration of the biological significance of D-methionine (S)-S-oxide stereochemistry, detailing the enzymatic pathways involved, the analytical methodologies for their study, and the quantitative data underscoring their roles in health and disease.

Introduction: The Stereochemical Complexity of Methionine Oxidation

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO).[1][2] This oxidation introduces a new chiral center at the sulfur atom, resulting in two diastereomers: (S)-methionine-(S)-sulfoxide and (R)-methionine-(S)-sulfoxide, often denoted as Met-S-SO and Met-R-SO, respectively. While ROS-mediated oxidation in vivo is generally considered a non-enzymatic and random process that produces a racemic mixture of the two diastereomers, the cellular response to these modifications is highly specific.[1]

The biological significance of this stereochemistry lies in the stereospecificity of the methionine sulfoxide reductase (Msr) system, which is responsible for repairing this oxidative damage.[1][3] This enzymatic system comprises two main classes of enzymes: MsrA, which specifically reduces Met-S-SO, and MsrB, which is specific for Met-R-SO.[1][3] The differential regulation and substrate specificity of these enzymes underscore the importance of stereochemistry in the biological consequences of methionine oxidation.

The Methionine Sulfoxide Reductase (Msr) System: A Stereospecific Defense

The Msr system is a crucial antioxidant defense mechanism that repairs oxidative damage to proteins and free methionine, thereby maintaining cellular homeostasis.[2][3]

-

Methionine Sulfoxide Reductase A (MsrA): This enzyme is highly specific for the S-epimer of methionine sulfoxide. It can reduce both free and protein-bound Met-S-SO.[1][3]

-

Methionine Sulfoxide Reductase B (MsrB): MsrB enzymes are specific for the R-epimer of methionine sulfoxide. In mammals, there are three known MsrB enzymes (MsrB1, MsrB2, and MsrB3) with distinct subcellular localizations.[4] Notably, mammalian MsrB enzymes are inefficient at reducing free Met-R-SO.[1]

-

Free Methionine-R-Sulfoxide Reductase (fRMsr): An enzyme that efficiently reduces free Met-R-SO has been identified in some lower organisms but is absent in mammals.[1][2] This evolutionary loss has significant implications for the accumulation of free Met-R-SO in mammals under conditions of oxidative stress.[1]

The stereospecific nature of the Msr system highlights a key biological vulnerability in mammals: the inefficient reduction of free Met-R-SO. This can lead to an accumulation of this diastereomer, with potential downstream metabolic consequences.

Quantitative Insights into Msr Enzyme Kinetics and MetO Levels

The following tables summarize key quantitative data related to the Msr system and methionine sulfoxide levels in biological systems.

Table 1: Kinetic Parameters of Mammalian MsrA and MsrB Enzymes

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Human MsrA | Dabsyl-Met-S-SO | 0.12 | 1.4 | - | - | [5] |

| Human MsrB1 (Sec) | Dabsyl-Met-R-SO | 1.0 | - | 2.28 | 2280 | [4] |

| Human MsrB1 (Cys) | Dabsyl-Met-R-SO | 0.9 | - | - | - | [4] |

| Human MsrB2 | Dabsyl-Met-R-SO | 0.17 | - | - | - | [4] |

| Human MsrB3 | Dabsyl-Met-R-SO | 2.9 | - | - | - | [4] |

| Mouse MsrB2 (WT, DTT-dependent) | Dabsyl-Met-R-SO | 0.14 ± 0.02 | 0.09 ± 0.003 | - | - | [6] |

| Mouse MsrB2 (WT, Trx-dependent) | Dabsyl-Met-R-SO | 0.03 ± 0.004 | 0.01 ± 0.0002 | - | - | [6] |

Note: Kinetic parameters can vary depending on the specific assay conditions and substrates used. Dabsyl-Met-SO is a commonly used synthetic substrate.

Table 2: Levels of Free Methionine Sulfoxide Diastereomers in Mouse Plasma

| Condition | Met-S-SO (µM) | Met-R-SO (µM) | Source |

| Wild Type Mice | Not Detected | ~9 | [1] |

| MsrA Knockout Mice | ~14.6 ± 3.1 | ~9.8 ± 1.6 | [1] |

Table 3: Protein-Bound Methionine Sulfoxide in Human Health and Disease

| Condition | Protein | Observation | Source |

| Normal Aging | Brain Proteins | General increase in protein-MetO levels. | [7] |

| Alzheimer's Disease | Plasma Proteins | Significantly higher levels of a specific MetO-containing protein compared to MCI and control groups. | [8] |

| Alzheimer's Disease | Amyloid Beta | 10-50% of Aβ in amyloid plaques can be in the sulfoxide form. | [9] |

| Diabetes & Renal Failure | Serum Albumin (Met-111, Met-147) | Highly oxidized to methionine sulfoxide. | [10] |

| Healthy Smokers | Serum Albumin (Met-111, Met-147) | Highly oxidized to methionine sulfoxide compared to non-smokers. | [10] |

Signaling Pathways and Biological Implications

The stereochemistry of methionine sulfoxide has far-reaching implications for cellular signaling and pathophysiology.

Methionine Metabolism and the Transsulfuration Pathway

The methionine cycle is central to cellular metabolism, providing the methyl donor S-adenosylmethionine (SAM) for numerous methylation reactions. Homocysteine, a product of this cycle, can be remethylated to methionine or enter the transsulfuration pathway to synthesize cysteine, a precursor for the major intracellular antioxidant glutathione (GSH). The accumulation of methionine sulfoxide, particularly the less readily reduced Met-R-SO, can potentially disrupt the flux through these critical pathways.

Oxidative Stress and Disease

The accumulation of protein-bound methionine sulfoxide can lead to protein misfolding, aggregation, and loss of function, contributing to the pathology of various diseases, particularly neurodegenerative disorders like Alzheimer's and Parkinson's disease.[9][11] The levels of specific protein-MetO species are being investigated as potential biomarkers for oxidative stress-related diseases.[8][10]

Experimental Protocols

Assay for Methionine Sulfoxide Reductase (Msr) Activity

This protocol describes a common method for measuring MsrA and MsrB activity using a dabsylated methionine sulfoxide substrate and HPLC analysis.[4][12]

Materials:

-

Dabsyl-L-Methionine-S-sulfoxide and Dabsyl-L-Methionine-R-sulfoxide (substrates)

-

Dithiothreitol (DTT)

-

Sodium phosphate buffer (pH 7.5)

-

Acetonitrile

-

Purified MsrA or MsrB enzyme, or cell/tissue lysate

-

HPLC system with a C18 reverse-phase column

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

50 mM Sodium phosphate buffer (pH 7.5)

-

20 mM DTT

-

200 µM Dabsyl-Met-S-SO (for MsrA) or Dabsyl-Met-R-SO (for MsrB)

-

Appropriate amount of purified enzyme or cell lysate (e.g., 1-10 µg)

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 200 µL of acetonitrile.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes to pellet any precipitated protein.

-

HPLC Analysis: Inject 50 µL of the supernatant onto the C18 column. Elute with a gradient of acetonitrile in an appropriate buffer (e.g., 29 mM acetate buffer, pH 4.16).

-

Detection and Quantification: Monitor the elution of the product, dabsyl-methionine, by absorbance at the appropriate wavelength (typically around 436 nm). Quantify the amount of product formed by comparing the peak area to a standard curve of dabsyl-methionine.

-

Calculation: Calculate the specific activity of the enzyme in nmol of product formed per minute per mg of protein.

Separation and Quantification of Methionine Sulfoxide Diastereomers by HPLC

This protocol outlines a general procedure for the separation of Met-S-SO and Met-R-SO from biological samples.[1]

Materials:

-

Perchloric acid (PCA)

-

o-phthaldialdehyde (OPA) reagent for derivatization

-

Reverse-phase HPLC system with a C18 column

-

Fluorescence detector

Procedure:

-

Sample Preparation:

-

For plasma or serum: Deproteinize the sample by adding an equal volume of 10% PCA. Centrifuge to pellet the precipitated proteins.

-

For tissues: Homogenize the tissue in a suitable buffer and deproteinize with PCA.

-

-

Derivatization: Mix the supernatant with OPA reagent to derivatize the primary amines of the amino acids.

-

HPLC Separation: Inject the derivatized sample onto the C18 column. Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium phosphate) and an organic modifier (e.g., methanol or acetonitrile).

-

Detection: Detect the fluorescent OPA-derivatized amino acids using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).

-

Quantification: Identify and quantify the peaks corresponding to Met-S-SO and Met-R-SO by comparing their retention times and peak areas to those of known standards.

Quantification of Protein-Bound Methionine Sulfoxide by LC-MS/MS

This protocol provides a workflow for the site-specific quantification of methionine oxidation in proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]

Procedure:

-

Protein Extraction and Preparation: Extract proteins from the biological sample. Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

-

Proteolytic Digestion: Digest the proteins into smaller peptides using a specific protease, such as trypsin.

-

LC Separation: Separate the resulting peptide mixture using reverse-phase liquid chromatography.

-

MS and MS/MS Analysis: Introduce the eluted peptides into a mass spectrometer.

-

MS Scan: Acquire a full mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptides. Peptides containing a methionine sulfoxide will have a mass increase of 16 Da compared to their unmodified counterparts.

-

MS/MS Scan: Select the precursor ions corresponding to the unmodified and oxidized peptides for fragmentation.

-

-

Data Analysis: Analyze the fragmentation spectra to confirm the amino acid sequence of the peptides and pinpoint the exact location of the methionine sulfoxide modification. The relative abundance of the oxidized and unmodified peptides can be determined by comparing the peak areas or intensities from the MS scan.

Conclusion

The stereochemistry of this compound is of paramount biological significance, dictating the cellular response to oxidative stress. The stereospecificity of the MsrA and MsrB enzymes in reducing Met-S-SO and Met-R-SO, respectively, highlights the intricate molecular mechanisms that have evolved to combat oxidative damage. The inefficiency of mammalian systems in reducing free Met-R-SO represents a potential metabolic vulnerability that may contribute to the pathophysiology of aging and various diseases. The quantitative data and detailed experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the roles of methionine sulfoxide diastereomers in biological systems and to explore their potential as therapeutic targets and disease biomarkers. Continued research in this area will undoubtedly yield further insights into the complex interplay between oxidative stress, protein function, and cellular health.

References

- 1. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Structural and Biochemical Analysis of Mammalian Methionine Sulfoxide Reductase B2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. Increased Levels of Protein-methionine Sulfoxide in Plasma Correlate with a Shift from a Mild Cognitive Impairment to an Alzheimer’s Disease Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Oxidative Stress, Methionine Oxidation and Methionine Sulfoxide Reductases (MSR) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methionine sulfoxides in serum proteins as potential clinical biomarkers of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methionine Sulfoxide Reductase A CMRSA and Parkinson’s Disease Pathogenesis | Parkinson's Disease [michaeljfox.org]

- 12. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Properties of D-methionine (S)-S-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and chemical properties of D-methionine (S)-S-oxide. This document is intended to be a valuable resource for researchers in chemistry, biochemistry, and pharmacology, as well as professionals involved in drug development who may be interested in the roles of D-amino acids and their oxidized forms in biological systems.

Introduction

Methionine, a sulfur-containing essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide. The oxidation of the sulfur atom in methionine creates a new chiral center, resulting in two diastereomers: (S)-S-oxide and (R)-S-oxide. The stereochemistry of these oxidized forms is crucial in biological systems, as their recognition and metabolism by enzymes are highly specific.

This compound is a specific stereoisomer of oxidized D-methionine. While L-amino acids are the primary building blocks of proteins, D-amino acids and their metabolites are increasingly recognized for their physiological and pathological roles, particularly in the nervous system. Understanding the synthesis and properties of this compound is therefore of significant interest for studying its potential biological functions and its implications in drug design and development.

Synthesis of this compound

The stereoselective synthesis of this compound presents a significant chemical challenge. Standard oxidation of D-methionine typically results in a racemic mixture of the (S)-S-oxide and (R)-S-oxide diastereomers. Consequently, the most common and practical approach to obtaining the pure (S)-S-oxide isomer involves a two-step process: non-stereoselective oxidation of D-methionine followed by the separation of the resulting diastereomers.

General Oxidation of D-methionine

A common method for the oxidation of D-methionine to a mixture of its sulfoxide diastereomers is through the use of hydrogen peroxide (H₂O₂).

Experimental Protocol: Oxidation of D-methionine with Hydrogen Peroxide

This protocol is adapted from procedures for the oxidation of L-methionine and can be applied to D-methionine.

Materials:

-

D-methionine

-

Hydrogen peroxide (30% solution)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Acetone

-

Dry ice

Procedure:

-

Dissolve D-methionine in a minimal amount of water.

-

To this solution, add a stoichiometric amount of 30% hydrogen peroxide. The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting solid, a mixture of this compound and D-methionine (R)-S-oxide, is then subjected to a separation procedure.

Separation of Diastereomers

The separation of the (S)-S-oxide and (R)-S-oxide diastereomers is the most critical step in obtaining the pure desired isomer. Several methods can be employed, with fractional crystallization being a classical and effective technique.

Experimental Protocol: Diastereomeric Separation by Fractional Crystallization with Picric Acid

This protocol is based on the differential solubility of the picrate salts of the methionine sulfoxide diastereomers[1][2].

Materials:

-

Racemic mixture of D-methionine sulfoxide

-

Picric acid

-

Water

-

Acetone

-

Dowex 2x8 resin (200-400 mesh, chloride form)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve the racemic D-methionine sulfoxide and an equimolar amount of picric acid in water by heating to reflux.

-

Allow the solution to cool slowly to room temperature. The picrate salt of the (S)-S-oxide diastereomer is less soluble and will crystallize out first.

-

Filter the crystals and wash them with cold water. The filtrate will be enriched in the (R)-S-oxide diastereomer.

-

To further purify the (S)-S-oxide picrate, recrystallize it from water and then from methanol.

-

To recover the free this compound, dissolve the purified picrate salt in water and pass the solution through a column of Dowex 2x8 resin (in the chloride form).

-

Wash the column with water until all the this compound has been eluted (monitor by TLC).

-

Evaporate the water from the eluate under reduced pressure to obtain the pure this compound as a white solid.

-

The (R)-S-oxide can be recovered from the initial filtrate by further crystallization and following the same resin treatment procedure.

Logical Workflow for Synthesis and Separation

Caption: Workflow for the synthesis and separation of this compound.

Alternative and Advanced Separation Techniques

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the separation of chiral compounds, including sulfoxides. It offers advantages such as high resolution, fast analysis times, and reduced solvent consumption. Chiral stationary phases, such as those based on polysaccharide derivatives (e.g., Chiralpak AD), are often employed[3][4][5][6].

High-Performance Liquid Chromatography (HPLC): While challenging, separation of methionine sulfoxide diastereomers can be achieved with well-optimized reversed-phase HPLC methods, often requiring specialized columns and mobile phase conditions[7].

Chemical Properties and Characterization

The accurate characterization of this compound is essential to confirm its purity and stereochemistry.

| Property | Data |

| Molecular Formula | C₅H₁₁NO₃S |

| Molecular Weight | 165.21 g/mol [8] |

| IUPAC Name | (2R)-2-amino-4-[(S)-methylsulfinyl]butanoic acid[8] |

| CAS Number | 50896-98-5[8] |

| Appearance | White solid |

| Melting Point | ~240 °C (decomposes) for the DL-racemic mixture[9]. The melting point of the pure diastereomer may differ. |

| Solubility | Soluble in water, dilute acids, and alkalis[10]. |

| Specific Rotation | The specific rotation value is a critical parameter for confirming the purity of the enantiomer and should be determined experimentally. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of methionine sulfoxide shows characteristic signals for the methyl group attached to the sulfur, the methylene groups of the ethyl chain, and the alpha-proton. The chemical shifts of the protons adjacent to the sulfoxide group are sensitive to the stereochemistry at the sulfur atom[1][11][12].

-

¹³C NMR: The carbon NMR spectrum provides complementary information, with the chemical shifts of the carbons alpha and beta to the sulfur atom being indicative of the diastereomer[2].

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Oxidation of methionine to methionine sulfoxide results in a mass increase of 16 Da. It is important to note that mass spectrometry alone cannot differentiate between the (S)-S-oxide and (R)-S-oxide diastereomers due to their identical mass-to-charge ratios[3].

Enzymatic Characterization

The stereospecificity of methionine sulfoxide reductases can be exploited to confirm the identity of the purified diastereomer.

Experimental Protocol: Enzymatic Confirmation of Stereochemistry

Materials:

-

Purified this compound

-

Methionine Sulfoxide Reductase A (MsrA)

-

Dithiothreitol (DTT)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

HPLC system for analysis

Procedure:

-

Incubate the purified this compound with MsrA in the presence of a reducing agent such as DTT.

-

As a control, perform the same reaction with the other purified diastereomer (if available) or with the racemic mixture.

-

Analyze the reaction products by HPLC.

-

The (S)-S-oxide diastereomer will be specifically reduced by MsrA to D-methionine, which can be identified by its retention time compared to a D-methionine standard. The (R)-S-oxide will not be significantly reduced by MsrA.

Biological Significance and Potential Signaling Pathways

The reversible oxidation of methionine is increasingly recognized as a crucial post-translational modification that can regulate protein function and act as a cellular antioxidant mechanism. While much of the research has focused on L-methionine, the presence of D-amino acids and their metabolizing enzymes in mammals suggests that D-methionine and its oxidized forms may also have important biological roles.

Oxidative Stress and Neuroprotection: Methionine residues can act as "scavengers" of reactive oxygen species, thereby protecting other critical cellular components from oxidative damage. The reduction of methionine sulfoxide back to methionine by the Msr system constitutes a repair mechanism. This "antioxidant recycling" has been implicated in protection against neurodegenerative diseases such as Parkinson's and Alzheimer's disease, where oxidative stress is a key pathological feature[13][14][15].

Metabolism by D-Amino Acid Oxidase (DAAO): D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide[16][17]. This enzyme plays a role in the detoxification of D-amino acids. It is plausible that this compound could be a substrate or a modulator of DAAO activity, influencing the levels of D-amino acids and their metabolites in tissues where DAAO is expressed, such as the brain and kidney.

Potential Signaling Pathway of this compound

The following diagram illustrates the potential metabolic pathways and relationships of this compound in a biological context.

Caption: Potential metabolic pathways and biological context of this compound.

Conclusion

This compound is a molecule of growing interest due to the expanding understanding of the roles of D-amino acids and reversible methionine oxidation in biology. While its stereoselective synthesis is challenging, methods involving the separation of diastereomers provide a viable route to obtaining the pure compound. The detailed characterization of its chemical and physical properties is crucial for its use in further research. The interplay between this compound, the methionine sulfoxide reductase system, and D-amino acid oxidase opens up new avenues for investigating its potential roles in cellular signaling, oxidative stress, and the pathology of various diseases, making it a valuable tool for researchers in the life sciences and drug development.

References

- 1. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Supercritical fluid chromatography for milligram preparation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Induction of methionine-sulfoxide reductases protects neurons from amyloid β-protein insults in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C5H11NO3S | CID 9577091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DL -Methionine sulfoxide = 98.5 NT 62697-73-8 [sigmaaldrich.com]

- 10. Methionine derivatives [m.chemicalbook.com]

- 11. DL-Methionine(59-51-8) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Methionine Sulfoxide Reductase A and a Dietary Supplement S-Methyl-L-Cysteine Prevent Parkinson's-Like Symptoms | Journal of Neuroscience [jneurosci.org]

- 14. Role of Oxidative Stress, Methionine Oxidation and Methionine Sulfoxide Reductases (MSR) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Upregulation of MsrA: A Neuroprotective Strategy for the Treatment of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 16. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 17. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic and Non-Enzymatic Formation of D-Methionine (S)-S-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of D-methionine (S)-S-oxide, a critical modification with implications in oxidative stress, protein function, and drug development. The guide delves into both the precise, enzyme-catalyzed pathways and the stochastic, non-enzymatic routes of its formation, offering detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms.

Introduction to Methionine Oxidation

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, primarily at its thioether side chain. This oxidation results in the formation of methionine sulfoxide (MetO), which exists as two diastereomers: methionine-(S)-sulfoxide and methionine-(R)-sulfoxide. The stereospecificity of this oxidation and its subsequent reduction are key to its role in cellular regulation and pathology. This guide focuses specifically on the formation of the (S)-S-oxide diastereomer of D-methionine.

Enzymatic Formation of this compound

The primary enzyme responsible for the stereospecific reduction of methionine-(S)-sulfoxide is Methionine Sulfoxide Reductase A (MsrA). While its canonical function is reductive, under certain conditions, MsrA can also catalyze the oxidation of methionine to its (S)-sulfoxide form.

The Role of Methionine Sulfoxide Reductase A (MsrA)

MsrA is a ubiquitous enzyme that plays a crucial role in repairing oxidative damage to proteins by reducing methionine-(S)-sulfoxide back to methionine. However, this catalytic cycle involves a sulfenic acid intermediate which can, in turn, oxidize a methionine residue, leading to the formation of methionine-(S)-sulfoxide. This dual functionality highlights the complex role of MsrA in maintaining cellular redox homeostasis.

Signaling Pathway of MsrA-Mediated Oxidation

The enzymatic oxidation of D-methionine by MsrA is a complex process. The following diagram illustrates the key steps involved in this pathway.

Non-Enzymatic Formation of this compound

The non-enzymatic oxidation of methionine is primarily driven by reactive oxygen species (ROS), which are generated during normal metabolic processes and under conditions of oxidative stress. This process is generally non-stereospecific, leading to a racemic mixture of (S)- and (R)-sulfoxides.

Key Reactive Oxygen Species (ROS)

Several ROS can oxidize methionine, with varying reaction rates and efficiencies. The most prominent include:

-

Hydrogen Peroxide (H₂O₂): A relatively stable ROS that can oxidize methionine directly.

-

Hydroxyl Radical (•OH): A highly reactive and non-specific oxidant.

-

Peroxynitrite (ONOO⁻): Formed from the reaction of nitric oxide and superoxide, it is a potent oxidant.

General Mechanism of Non-Enzymatic Oxidation

The following diagram illustrates the general pathway for the non-enzymatic oxidation of D-methionine by ROS.

D-Methionine (S)-S-Oxide: A Comprehensive Technical Guide on its Discovery, Characterization, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, a critical sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide. This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: D-methionine (S)-S-oxide and D-methionine (R)-S-oxide. This technical guide provides an in-depth exploration of the discovery, characterization, and biological relevance of the (S)-diastereomer, this compound. We will delve into the enzymatic systems that specifically recognize and reduce this oxidized form, detail experimental protocols for its study, and present key quantitative data. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and oxidative stress biology.

Discovery and Biological Significance

The discovery of this compound is intrinsically linked to the broader understanding of post-translational modifications induced by oxidative stress. Early research identified that methionine residues in proteins are readily oxidized, a process that can alter protein structure and function[1]. This oxidation was later understood to be a reversible process, pointing to a dynamic role in cellular signaling and regulation beyond simple damage.

The oxidation of the sulfur atom in L-methionine results in a mixture of two diastereomers: L-methionine-(S)-sulfoxide and L-methionine-(R)-sulfoxide[1][2]. The biological significance of this stereochemistry became apparent with the discovery of a family of enzymes known as methionine sulfoxide reductases (Msrs)[1]. These enzymes are responsible for repairing oxidized methionine residues, thereby protecting cells from oxidative damage[1].

A key breakthrough was the identification of two distinct classes of Msrs with stereo-specificity for the different diastereomers of methionine sulfoxide. Methionine sulfoxide reductase A (MsrA) was found to stereospecifically reduce the (S)-epimer of methionine sulfoxide, while methionine sulfoxide reductase B (MsrB) specifically reduces the (R)-epimer[1][2]. This enzymatic specificity underscores the biological importance of distinguishing between the two diastereomers.

The MsrA/B system, coupled with the reversible oxidation of methionine, is now recognized as a critical antioxidant defense mechanism and a potential regulator of protein function[1][3]. The accumulation of methionine sulfoxide, including the (S)-diastereomer, is associated with aging and various pathological conditions, highlighting the importance of the MsrA-mediated reduction pathway[1].

Physicochemical Characterization

The introduction of an oxygen atom to the sulfur of methionine creates a chiral center, leading to the two diastereomers. This compound, the focus of this guide, has the (S) configuration at the sulfur atom.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential tools for the characterization of methionine sulfoxide. The chemical shifts of the protons and carbons adjacent to the sulfoxide group are particularly informative for identifying the oxidized state.

-

1H NMR: The presence of the sulfoxide group leads to a downfield shift of the S-methyl and adjacent methylene protons compared to native methionine[4][5][6].

-

13C NMR: Similarly, the carbon atoms of the S-methyl and ethyl groups experience a shift in their resonance frequencies upon oxidation. Two-dimensional NMR techniques, such as HSQC, can provide detailed structural information by correlating proton and carbon signals[7].

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for identifying and quantifying methionine oxidation. The addition of an oxygen atom results in a 16 Da mass shift in the parent molecule or a tryptic peptide containing the modified residue. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the modification within a peptide sequence[8][9][10]. Stable isotope labeling with 18O-hydrogen peroxide can be employed for accurate quantification of methionine oxidation levels in complex biological samples[9][11].

Quantitative Data

The interaction of this compound with its specific reductase, MsrA, has been characterized by determining its kinetic parameters. This data is crucial for understanding the efficiency and capacity of the cellular repair mechanism.

| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol·min⁻¹·mg⁻¹) | Source |

| Wild-type MsrA | S-MetO-containing hexapeptide | 0.12 | 1.4 | [3] |

| Halophilic MsrA (HhMsrA) - Low Salt (0.8 M KCl) | Methionine sulfoxide | 4.301 | 0.133 s⁻¹ | [12] |

| Halophilic MsrA (HhMsrA) - High Salt (1.5 M KCl) | Methionine sulfoxide | 0.503 | - | [12] |

Experimental Protocols

Synthesis and Purification of Stereoisomerically Pure this compound

The study of this compound often requires its separation from the (R)-diastereomer. A recently developed method utilizes supercritical fluid chromatography (SFC) for efficient separation.

Protocol: Separation of Methionine Sulfoxide Diastereomers using Supercritical CO₂ Chromatography [13]

-

Sample Preparation: A racemic mixture of methionine sulfoxide is dissolved in a suitable solvent.

-

Chromatographic System: A supercritical fluid chromatograph equipped with a chiral stationary phase is used.

-

Mobile Phase: Supercritical carbon dioxide is used as the primary mobile phase, often with a co-solvent such as methanol.

-

Separation: The sample is injected onto the column, and the diastereomers are separated based on their differential interaction with the chiral stationary phase.

-

Detection: The eluted diastereomers are detected using a UV detector or a mass spectrometer.

-

Collection: The separated diastereomers are collected in fractions.

-

Purity Analysis: The purity of the collected fractions is assessed using analytical chromatography, with purities exceeding 99% being achievable.

Enzymatic Assay for MsrA Activity

The activity of MsrA in reducing this compound can be quantified using an HPLC-based assay with a dabsylated substrate.

Protocol: MsrA Activity Assay using Dabsylated L-Methionine-(S)-Sulfoxide [14][15]

-

Substrate Preparation: Synthesize and purify dabsyl-L-methionine-(S)-sulfoxide.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM sodium phosphate buffer (pH 7.5)

-

20 mM Dithiothreitol (DTT) as a reducing agent

-

A defined concentration of dabsyl-L-methionine-(S)-sulfoxide (e.g., 200 µM)

-

Purified MsrA enzyme (0.1-25 µg)

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an excess of a quenching solvent, such as acetonitrile.

-

HPLC Analysis:

-

Inject the quenched reaction mixture onto a reverse-phase HPLC column.

-

Separate the substrate (dabsyl-Met-S-O) from the product (dabsyl-Met) using a suitable gradient of acetonitrile in water with a counter-ion like trifluoroacetic acid.

-

Detect the dabsylated compounds by monitoring the absorbance at the appropriate wavelength.

-

-

Quantification: Determine the amount of product formed by integrating the peak area and comparing it to a standard curve of dabsyl-Met.

Characterization by Mass Spectrometry

Mass spectrometry is a key technique for identifying and characterizing methionine oxidation in proteins.

Protocol: Identification of Methionine Sulfoxide in Peptides by LC-MS/MS [16]

-

Protein Digestion: The protein of interest is digested into smaller peptides using a protease such as trypsin.

-

LC Separation: The resulting peptide mixture is separated using reverse-phase liquid chromatography.

-

Mass Spectrometry: The eluting peptides are introduced into a mass spectrometer.

-

Full Scan (MS1): Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact peptides. Peptides containing a single methionine sulfoxide will exhibit a mass increase of 15.9949 Da compared to the unmodified peptide.

-

Tandem MS (MS/MS): Select the precursor ion corresponding to the oxidized peptide for fragmentation.

-

-

Data Analysis: Analyze the resulting fragmentation pattern (MS/MS spectrum) to confirm the amino acid sequence and pinpoint the location of the +16 Da modification on a specific methionine residue.

Signaling Pathways and Workflows

Methionine Oxidation and Reduction Cycle

The reversible oxidation of methionine serves as a key component of the cellular antioxidant defense system. Reactive oxygen species (ROS) oxidize methionine to methionine sulfoxide, which is then reduced back to methionine by the stereospecific enzymes MsrA and MsrB, utilizing cellular reducing power, often from the thioredoxin system.

Caption: Reversible oxidation and reduction of methionine.

Experimental Workflow for MsrA Activity Assay

The following diagram illustrates the key steps involved in determining the enzymatic activity of MsrA.

Caption: Workflow for determining MsrA activity.

Implications for Drug Development

The critical role of the Msr system in mitigating oxidative stress has significant implications for drug development.

-

Therapeutic Targets: Modulating the activity of MsrA could be a therapeutic strategy for diseases associated with high levels of oxidative stress.

-

Biopharmaceutical Stability: Methionine oxidation is a common degradation pathway for therapeutic proteins, potentially affecting their efficacy and immunogenicity. Understanding the stereospecificity of this oxidation and the potential for enzymatic repair is crucial for formulation development and ensuring product stability[16][17].

-

Drug Metabolism: The sulfoxide moiety is present in various pharmaceutical compounds. The stereospecific reduction of these sulfoxides by enzymes like MsrA could influence their metabolic fate and pharmacological activity.

Conclusion

This compound is a key product of methionine oxidation, a ubiquitous post-translational modification with profound biological consequences. The discovery of its stereospecific reduction by MsrA has unveiled a sophisticated cellular mechanism for repairing oxidative damage and potentially regulating protein function. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the intricate roles of this compound in health and disease, and for the development of novel therapeutic strategies and more stable biopharmaceuticals.

References

- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 2. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. DL-Methionine(59-51-8) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002005) [hmdb.ca]

- 7. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002005) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization and mechanism investigation of salt-activated methionine sulfoxide reductase A from halophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Facile Method for the Separation of Methionine Sulfoxide Diastereomers, Structural Assignment, and DFT Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

D-Methionine (S)-S-Oxide: A Reversible Post-Translational Modification at the Crossroads of Oxidative Stress and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The post-translational modification (PTM) of proteins is a fundamental mechanism for expanding the functional repertoire of the proteome, enabling dynamic regulation of cellular processes. Among the various PTMs, the oxidation of methionine residues to form methionine sulfoxide stands out due to its reversible nature and its direct link to oxidative stress. Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of two diastereomers: D-methionine (S)-S-oxide and D-methionine (R)-S-oxide. This guide focuses specifically on this compound, a modification that can either represent cellular damage or act as a subtle yet potent regulator of protein function and signaling pathways. The reversibility of this modification is catalyzed by a dedicated enzyme system, primarily Methionine Sulfoxide Reductase A (MsrA), which stereospecifically reduces the (S)-epimer back to methionine. This enzymatic repair mechanism underscores the biological significance of maintaining methionine in its reduced state and highlights the dynamic interplay between oxidative insults and cellular resilience. For researchers in drug development, understanding the nuances of this compound formation and reduction offers potential therapeutic targets for a range of pathologies associated with oxidative stress, including neurodegenerative diseases, cardiovascular disorders, and aging.

Enzymatic Regulation of this compound

The cellular levels of this compound are tightly controlled by the activity of the Methionine Sulfoxide Reductase (Msr) system. This system is comprised of two main enzymes, MsrA and MsrB, which exhibit stereospecificity for the two diastereomers of methionine sulfoxide.

Methionine Sulfoxide Reductase A (MsrA) is the key enzyme responsible for the reduction of this compound back to methionine. This process is crucial for repairing proteins that have been "damaged" by oxidative stress, thereby restoring their function. The catalytic cycle of MsrA involves a conserved cysteine residue in its active site and relies on the thioredoxin (Trx) system as a source of reducing equivalents.

The reduction of this compound by MsrA can be summarized in the following steps:

-

The sulfoxide oxygen of the this compound residue is attacked by a nucleophilic cysteine residue in the active site of MsrA, leading to the formation of a sulfenic acid intermediate on the enzyme and the release of the reduced methionine residue.

-

The sulfenic acid intermediate then reacts with another cysteine residue within MsrA to form an intramolecular disulfide bond.

-

Finally, the oxidized MsrA is regenerated by the thioredoxin (Trx) system, which involves thioredoxin reductase (TrxR) and NADPH.

The efficiency of MsrA in reducing this compound can vary depending on the specific protein substrate and the location of the oxidized methionine residue.

Functional Consequences of this compound Modification

Once considered solely a marker of oxidative damage, it is now evident that the reversible oxidation of methionine to this compound can act as a sophisticated regulatory mechanism in a variety of cellular processes. This modification can alter a protein's structure, activity, and interaction with other molecules.

Role in Antioxidant Defense

Surface-exposed methionine residues can act as "scavengers" of ROS. By being readily oxidized, these residues can protect other, more critical amino acids from oxidative damage. The subsequent reduction of methionine sulfoxide by the Msr system allows for a catalytic cycle of ROS detoxification.

Regulation of Protein Function and Signaling

The introduction of a polar oxygen atom through methionine oxidation can induce significant conformational changes in a protein, thereby modulating its function. This "on-off" switch mechanism has been implicated in the regulation of several key signaling pathways.

-

CaMKII Signaling: The Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial mediator of calcium signaling in various cell types, including neurons and cardiomyocytes. Under conditions of oxidative stress, such as those induced by angiotensin II, specific methionine residues in the regulatory domain of CaMKII become oxidized to methionine sulfoxide.[1][2][3] This oxidation leads to a sustained, calcium-independent activation of the kinase, triggering downstream signaling cascades that can culminate in apoptosis.[1][2][3] The reduction of these oxidized methionine residues by MsrA can reverse this activation, highlighting a dynamic regulatory cycle.

-

TRPV2 Channel Activation: The Transient Receptor Potential Vanilloid 2 (TRPV2) channel is a thermosensitive ion channel involved in processes such as phagocytosis.[4][5] While typically activated by high temperatures, oxidation of specific methionine residues by agents like chloramine-T can sensitize the channel, lowering its activation threshold to physiological temperatures.[4][5] This oxidation-dependent gating provides a mechanism for activating TRPV2 in response to oxidative stress, independent of significant temperature changes.

Quantitative Data

A comprehensive understanding of the impact of this compound modification requires quantitative data on enzyme kinetics and the functional consequences for target proteins. However, detailed kinetic parameters for MsrA with a wide range of this compound-containing peptide substrates are not extensively compiled in the literature. Similarly, quantitative data on the precise fold-change in activity for many proteins upon methionine oxidation is often context-dependent and not always readily available. The following tables summarize the available data and highlight areas where further research is needed.

Table 1: Kinetic Parameters of Methionine Sulfoxide Reductase A (MsrA)

| Substrate | Organism | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Dabsyl-Met-S-O | Various | Data not consistently reported | Data not consistently reported | Data not consistently reported | General observation |

| Peptide Substrates | Various | Varies significantly based on sequence | Varies significantly based on sequence | Varies significantly based on sequence | [6][7] |

| Note: | The kinetic parameters of MsrA are highly dependent on the specific peptide sequence surrounding the methionine sulfoxide residue. A comprehensive table with a wide range of substrates is not currently available in the literature. |

Table 2: Quantitative Effects of this compound Modification on Protein Function

| Protein | Specific Methionine Residue(s) | Oxidizing Agent | Functional Change | Quantitative Effect | Reference |

| CaMKII | Met281/282 | H₂O₂ / Angiotensin II | Sustained, Ca²⁺-independent activation | Dose-dependent increase in kinase activity | [1][2] |

| TRPV2 | Met528/Met607 | Chloramine-T | Sensitization and activation | Lowers temperature activation threshold from >50°C to ~37°C | [4][5] |

| Note: | While the qualitative effects of methionine oxidation on these proteins are well-documented, precise quantitative data (e.g., fold-increase in activity) can vary depending on the experimental conditions. |

Experimental Protocols

Detection and Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying post-translational modifications, including methionine oxidation. To avoid artifactual oxidation during sample preparation, stable isotope labeling with ¹⁸O-enriched hydrogen peroxide (H₂¹⁸O₂) can be employed.[8][9]

a. Sample Preparation and In-solution Digestion:

-

Denaturation, Reduction, and Alkylation:

-

Denature the protein sample (e.g., 50 µg) in a buffer containing 6 M guanidine-HCl and 0.1 M Tris-HCl, pH 8.0.

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

-

Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

-

Quench the reaction by adding DTT to a final concentration of 20 mM.

-

-

Buffer Exchange and Digestion:

-

Remove the denaturants and alkylating agents by buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column.

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 0.1%.

-

b. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Analyze the eluted peptides using an Orbitrap mass spectrometer.[10][11]

-

Acquire full MS scans in the Orbitrap at a resolution of 70,000, followed by data-dependent MS/MS scans of the 20 most intense ions using higher-energy collisional dissociation (HCD).[10]

-

The mass shift for methionine oxidation is +15.9949 Da. For samples labeled with H₂¹⁸O₂, the mass shift for the labeled oxidized methionine will be +17.9992 Da.

-

c. Data Analysis:

-

Use a database search engine (e.g., Sequest, Mascot) to identify peptides and their modifications.

-

Specify methionine oxidation (+15.9949 Da) and ¹⁸O-labeled methionine oxidation (+17.9992 Da) as variable modifications.

-

Quantify the extent of in vivo methionine oxidation by calculating the ratio of the peak area of the ¹⁶O-oxidized peptide to the sum of the peak areas of the ¹⁶O- and ¹⁸O-oxidized peptides.

Methionine Sulfoxide Reductase A (MsrA) Activity Assay

This assay measures the activity of MsrA in cell or tissue extracts by monitoring the reduction of a dabsylated methionine sulfoxide substrate using reverse-phase HPLC.

a. Preparation of Dabsyl-Met-S-O Substrate:

-

Prepare a racemic mixture of dabsyl-methionine-R,S-sulfoxide by oxidizing dabsyl-methionine with hydrogen peroxide.

-

Separate the (S) and (R) diastereomers using chiral chromatography or by selective enzymatic reduction of the (R) form with MsrB, followed by purification of the remaining dabsyl-Met-S-O.

b. Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

50 mM sodium phosphate buffer, pH 7.5

-

20 mM DTT (as a reducing agent for MsrA regeneration)

-

200 µM dabsyl-Met-S-O

-

Cell or tissue extract containing MsrA (e.g., 50 µg of total protein)

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of acetonitrile.

-

Centrifuge the mixture to pellet any precipitated protein.

c. HPLC Analysis:

-

Inject the supernatant onto a C18 reverse-phase HPLC column.

-

Separate the dabsylated amino acids using a gradient of acetonitrile in a sodium acetate buffer (pH 4.25).

-

Detect the dabsylated compounds by monitoring the absorbance at 436 nm.

-

Quantify the amount of dabsyl-methionine produced by comparing its peak area to a standard curve of known concentrations of dabsyl-methionine.

Mandatory Visualizations

Caption: Workflow for the detection of methionine sulfoxide by LC-MS/MS.

Caption: CaMKII activation by methionine oxidation.

Caption: TRPV2 channel activation by methionine oxidation.

Conclusion

This compound, as a post-translational modification, represents a critical nexus between oxidative stress and cellular regulation. Its formation can be a passive consequence of ROS exposure or an actively regulated event that modulates protein function. The stereospecific reduction of this modification by MsrA underscores its biological importance and provides a mechanism for reversing its effects. For researchers and drug development professionals, the enzymes involved in the methionine oxidation-reduction cycle, as well as the specific protein targets of this modification, represent promising avenues for therapeutic intervention in a host of diseases underpinned by oxidative stress. Further elucidation of the specific substrates of MsrA and the quantitative impact of this compound on their function will undoubtedly pave the way for novel diagnostic and therapeutic strategies.

References

- 1. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation. | Sigma-Aldrich [merckmillipore.com]

- 4. portal.research.lu.se [portal.research.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. A comparison of kinetic parameters of polypeptide substrates for protein methylase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific and Efficient Peptide Substrates for Assaying the Proteolytic Activity of Prostate-specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS analysis for methionine oxidised proteome [bio-protocol.org]

- 11. LC-MS analysis of the oxidation ratio of methionine-containing peptides [bio-protocol.org]

An In-depth Technical Guide to the Biochemical Pathways of D-methionine (S)-S-oxide Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO). This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: D-methionine-(S)-S-oxide (Met-S-O) and D-methionine-(R)-S-oxide (Met-R-O). The accumulation of oxidized methionine residues in proteins can lead to loss of protein function and has been implicated in various age-related and neurodegenerative diseases. To counteract this, organisms have evolved a sophisticated enzymatic defense system centered around a class of enzymes known as methionine sulfoxide reductases (Msrs). These enzymes catalyze the stereospecific reduction of MetO back to methionine, thereby repairing oxidative damage and maintaining cellular homeostasis. This guide provides a comprehensive overview of the biochemical pathways involved in the metabolism of D-methionine (S)-S-oxide, focusing on the key enzymes, their kinetics, and the experimental protocols used to study these processes.

Biochemical Pathways of D-methionine-S-oxide Metabolism

The metabolism of D-methionine-S-oxide is primarily a reductive process, driven by the action of stereospecific methionine sulfoxide reductases. The two main pathways are dedicated to the reduction of the (S) and (R) diastereomers of MetO.

Metabolism of D-methionine-(S)-S-oxide via Methionine Sulfoxide Reductase A (MsrA)

The reduction of the (S)-diastereomer of methionine sulfoxide is catalyzed by the enzyme Methionine Sulfoxide Reductase A (MsrA) . MsrA is a ubiquitous enzyme found in all domains of life that stereospecifically reduces both free and protein-bound Met-S-O to methionine.[1] The reducing power for this reaction is typically provided by the thioredoxin (Trx) system, which includes thioredoxin reductase (TrxR) and NADPH.

The catalytic mechanism of MsrA involves a three-step process:

-

Nucleophilic Attack: A conserved cysteine residue in the active site of MsrA performs a nucleophilic attack on the sulfur atom of the Met-S-O substrate. This results in the formation of a sulfenic acid intermediate on the enzyme and the release of methionine.

-

Intramolecular Disulfide Bond Formation: The sulfenic acid intermediate then reacts with a second, resolving cysteine residue within the MsrA enzyme, forming an intramolecular disulfide bond.

-

Reduction and Regeneration: The oxidized MsrA is regenerated by the thioredoxin system. Thioredoxin reduces the disulfide bond, and is itself regenerated by thioredoxin reductase at the expense of NADPH.[2]

References

The Antioxidant Role of D-Methionine (S)-S-Oxide: A Technical Overview of its Interaction with Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide. This oxidation has significant implications for protein structure and function, cellular signaling, and oxidative stress-related pathologies. While the L-isomer of methionine is the proteinogenic form, D-amino acids, including D-methionine, are increasingly recognized for their physiological roles and therapeutic potential. This technical guide provides an in-depth exploration of the interaction between a specific stereoisomer, D-methionine (S)-S-oxide, and various ROS. It details the mechanisms of oxidation and enzymatic repair, presents available quantitative data, outlines key experimental methodologies, and illustrates the relevant biological pathways.

Methionine Oxidation by Reactive Oxygen Species

Methionine residues, both as free amino acids and within proteins, are readily oxidized by a variety of ROS, including hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), and superoxide anions (O₂⁻).[1][2] The sulfur atom in the methionine side chain is the primary target of this oxidation, resulting in the formation of methionine sulfoxide (MetO).[3] This oxidation introduces a new chiral center at the sulfur atom, leading to two diastereomers: (S)-methionine sulfoxide (Met-S-O) and (R)-methionine sulfoxide (Met-R-O).[2][4]

The reaction with different ROS proceeds through distinct mechanisms:

-

Hydroxyl Radical (•OH): The reaction of methionine with the highly reactive hydroxyl radical is complex and can lead to the formation of various intermediates, including sulfur-centered radicals.[5][6] The primary reaction involves the one-electron oxidation of the thioether moiety.[7]

-

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a two-electron oxidant that reacts with methionine to form methionine sulfoxide.[8][9] This reaction is relatively slower than with hydroxyl radicals but is a significant contributor to methionine oxidation under physiological conditions of oxidative stress.[8]

-

Superoxide (O₂⁻): While less reactive than the hydroxyl radical, superoxide can contribute to methionine oxidation, particularly in the context of other reactive species and enzymatic reactions.[10]

The Methionine Sulfoxide Reductase (Msr) System: A Stereospecific Repair Mechanism

The oxidation of methionine to methionine sulfoxide is a reversible process, thanks to the action of the methionine sulfoxide reductase (Msr) enzyme system.[1][3] This system plays a crucial role in antioxidant defense by repairing oxidized methionine residues and thereby restoring protein function.[1][11] The Msr system is composed of two main classes of enzymes, MsrA and MsrB, which exhibit strict stereospecificity for the different diastereomers of methionine sulfoxide.[4][12]

-

Methionine Sulfoxide Reductase A (MsrA): MsrA specifically catalyzes the reduction of the (S)-epimer of methionine sulfoxide (Met-S-O) back to methionine.[12][13] It can act on both free and protein-bound Met-S-O.[3]

-

Methionine Sulfoxide Reductase B (MsrB): MsrB is stereospecific for the reduction of the (R)-epimer of methionine sulfoxide (Met-R-O).[4][12]

This stereospecificity is critical for the complete repair of oxidized methionine. The reduction of this compound would, therefore, be catalyzed by MsrA.

Quantitative Data on Methionine Oxidation and Reduction

Quantitative data on the interaction of methionine with ROS and its subsequent enzymatic reduction are crucial for understanding its antioxidant capacity. However, as previously mentioned, there is a significant lack of data specifically for this compound. The following table summarizes available kinetic data for the oxidation of L-methionine and the reduction of methionine sulfoxide.

| Reaction | Reactant/Substrate | Rate Constant / Kinetic Parameter | Conditions | Reference(s) |

| Oxidation of L-methionine by H₂O₂ | Gly-Met-Gly tripeptide | 7.9 ± 0.6 × 10⁻³ dm³ mol⁻¹ s⁻¹ | Studied using Raman spectroscopy and DFT calculations. | [8] |

| Reduction of (S)-MetO-containing peptide by MsrA | (S)-MetO-containing peptide | K_m = 0.12 mM, V_max = 1.4 µmol·min⁻¹mg⁻¹ | Kinetic parameters determined for the reduction reaction. | [13] |

| Oxidation of Met-containing peptide by MsrA | Met-containing peptide | K_m = 3.5 mM, V_max = 0.25 µmol· min⁻¹mg⁻¹ | MsrA can also act as a stereospecific methionine oxidase. | [13] |

Note: The provided data pertains to L-methionine and its derivatives. Further research is required to determine the specific kinetic parameters for this compound.

Experimental Protocols

Induction of Methionine Oxidation

A common method to study methionine oxidation in vitro involves the use of chemical oxidants.

Protocol: Oxidation of Methionine-containing Peptides with Hydrogen Peroxide

-

Sample Preparation: Prepare a solution of the D-methionine-containing peptide or protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Oxidation Reaction: Add a known concentration of hydrogen peroxide (H₂O₂) to the sample. The final concentration of H₂O₂ and the incubation time will depend on the specific peptide/protein and the desired extent of oxidation. A typical starting point is a 1:100 molar ratio of methionine to H₂O₂.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.

-

Quenching the Reaction: The reaction can be stopped by removing the oxidant, for example, by buffer exchange or by adding catalase to degrade the excess H₂O₂.

-

Analysis: Analyze the extent of methionine oxidation using methods such as mass spectrometry or HPLC (see section 4.3).

Quantification of Methionine Sulfoxide Reductase (MsrA) Activity

The activity of MsrA in reducing methionine-(S)-sulfoxide can be quantified using HPLC-based methods.

Protocol: In Vitro MsrA Activity Assay

-

Substrate Preparation: Synthesize or obtain a suitable substrate, such as a D-methionine-(S)-sulfoxide-containing peptide.

-

Reaction Mixture: Prepare a reaction mixture containing the substrate, a source of MsrA (e.g., purified recombinant enzyme or cell lysate), and a reducing agent like dithiothreitol (DTT).

-

Enzymatic Reaction: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., trifluoroacetic acid).

-

HPLC Analysis: Separate the substrate and the product (the reduced methionine-containing peptide) using reverse-phase HPLC.

-

Quantification: Quantify the amount of product formed by integrating the peak areas and comparing them to a standard curve. The enzyme activity can then be calculated.

Analytical Methods for Methionine Sulfoxide Analysis

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating and quantifying methionine, methionine sulfoxide, and methionine sulfone.[14] Different diastereomers of methionine sulfoxide can also be separated using specialized chromatographic conditions.[15][16]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the oxidized products by detecting the mass shift of +16 Da corresponding to the addition of an oxygen atom to the methionine residue. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the oxidized methionine residue within a peptide or protein.[17]

Signaling Pathways and Logical Relationships

The interaction of this compound with ROS and its subsequent reduction by MsrA are part of a larger cellular network of antioxidant defense and redox signaling.

The above diagram illustrates the cyclical process of D-methionine oxidation by ROS to form this compound, which is then stereospecifically reduced back to D-methionine by the enzyme MsrA. This cycle highlights the catalytic antioxidant potential of the methionine/Msr system.

This workflow diagram outlines the key steps in an experimental setup to investigate the oxidation of a D-methionine-containing peptide by a ROS source, followed by analysis of the oxidized product and its subsequent enzymatic reduction by MsrA.

Conclusion and Future Directions

The interaction of this compound with reactive oxygen species is a critical area of study with implications for understanding oxidative stress and developing novel therapeutic strategies. While the fundamental principles of methionine oxidation and the stereospecificity of the Msr repair system are well-established, a significant knowledge gap exists regarding the specific kinetics and in vivo dynamics of this compound. Future research should focus on generating quantitative data for the direct interaction of this specific stereoisomer with various ROS. Furthermore, elucidating the complete metabolic fate and physiological roles of D-methionine sulfoxide in vivo will be crucial for harnessing its full therapeutic potential. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to address these important questions and advance our understanding of the antioxidant properties of D-amino acids.

References

- 1. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | Methionine is oxidised to methionine sulfoxide [reactome.org]

- 3. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 4. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The reaction of methionine with hydroxyl radical: reactive intermediates and methanethiol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of Hydroxyl Radical Reactivity in Sulfur-Containing Amino Acid Models Under Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Methionine Sulfoxide Reductase A Negatively Controls Microglia-Mediated Neuroinflammation via Inhibiting ROS/MAPKs/NF-κB Signaling Pathways Through a Catalytic Antioxidant Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. pnas.org [pnas.org]

- 14. LC/MS Analysis of L-Methionine Sulfoximine, Sulfone and Sulfoxide on Ascentis® Express HILIC application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 15. A Facile Method for the Separation of Methionine Sulfoxide Diastereomers, Structural Assignment, and DFT Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of Purified D-methionine (S)-S-oxide: An In-depth Technical Guide

This guide provides a comprehensive overview of the core physicochemical characteristics of purified D-methionine (S)-S-oxide, tailored for researchers, scientists, and drug development professionals. The information presented is vital for understanding the behavior of this compound in various experimental and pharmaceutical contexts.

Quantitative Physicochemical Data

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₃S | [1] |

| Molecular Weight | 165.21 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | ~255 °C (decomposes) | [2] |

| Solubility | Soluble in water; improved solubility over non-oxidized methionine in water-acetonitrile mixtures.[3][4] | |

| pKa (Strongest Acidic) | ~1.74 (Predicted) | |

| pKa (Strongest Basic) | ~9.11 (Predicted) |

| Spectroscopic Data | Observed Peaks/Signals | Reference |

| FTIR (S=O stretch) | Strong band near 1032 cm⁻¹ | [5] |

| Mass Spectrometry | Delta mass of +15.9949 Da compared to methionine. | [6] |

| Crystallographic Data | Parameters | Reference |

| Crystal System | Monoclinic | |

| Unit Cell Parameters | a=15.500 Å; b=3.820 Å; c=13.490 Å; β=97.300 ° |

Experimental Protocols

Detailed methodologies for the purification and characterization of this compound are outlined below.

Purification by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation of methionine sulfoxide diastereomers to isolate the this compound form.

Workflow for Chiral HPLC Purification

Caption: Workflow for the chiral HPLC purification of this compound.

Methodology:

-

Sample Preparation: Dissolve the racemic mixture of D-methionine sulfoxide in the initial mobile phase solvent.

-

Chromatographic System: Utilize an HPLC system equipped with a chiral stationary phase column, such as a CHIRALPAK® ZWIX(+) or a similar zwitterionic chiral column.[7]

-

Mobile Phase: A typical mobile phase consists of methanol with a low percentage of water.[7] The exact composition may require optimization for baseline separation.

-

Elution: Perform isocratic or gradient elution at a controlled flow rate and column temperature (e.g., 50°C).[8]

-

Detection: Monitor the column effluent using a UV detector at a wavelength of approximately 215 nm.[8]

-

Fraction Collection: Collect the fraction corresponding to the this compound peak. The elution order of the diastereomers will depend on the specific chiral column used.[7]

-

Post-Purification: Remove the solvent from the collected fraction under reduced pressure and lyophilize to obtain the purified solid.

Characterization Techniques

This protocol is for confirming the identity and oxidation state of the purified compound.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for the mass spectrometric analysis of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a solvent compatible with electrospray ionization (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

-

Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.

-

Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled to an LC system. Acquire mass spectra in positive ion mode.

-

Data Interpretation: The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. The accurate mass should be consistent with the molecular formula C₅H₁₁NO₃S. The mass will be approximately 16 Da higher than that of D-methionine.[6] For further confirmation, tandem mass spectrometry (MS/MS) can be performed to observe characteristic fragmentation patterns.[9]

This protocol is used to identify the characteristic functional groups, particularly the sulfoxide group.

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the purified this compound.

-

Instrumentation: Use an FTIR spectrometer to acquire the infrared spectrum.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Interpretation: The resulting spectrum should display a strong absorption band near 1032 cm⁻¹, which is characteristic of the S=O stretching vibration in methionine sulfoxide.[5] Other characteristic peaks for the amino acid backbone (e.g., N-H, C=O, O-H stretches) will also be present.

This protocol is for determining the solid-state structure of the molecule.

Methodology:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated aqueous solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[10][11]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

Data Interpretation: The refined structure will provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state, confirming the (S) configuration at the sulfur atom and the (R) configuration at the alpha-carbon (for the D-amino acid).

Biological Context and Related Pathways

Methionine sulfoxide is a key molecule in the context of oxidative stress and repair. The oxidation of methionine residues in proteins can alter their function.[1] This oxidation is reversible through the action of methionine sulfoxide reductases (Msr).

Methionine Oxidation and Reduction Cycle

Caption: The enzymatic cycle of methionine oxidation by ROS and stereospecific reduction by MsrA and MsrB.

This cycle highlights the biological importance of understanding the individual diastereomers of methionine sulfoxide. MsrA specifically reduces the (S)-sulfoxide, while MsrB reduces the (R)-sulfoxide. The study of purified this compound can therefore be crucial for investigating the substrate specificity and kinetics of these important repair enzymes.

References

- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]